molecular formula C24H26O7S2 B290201 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol

2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol

Cat. No. B290201
M. Wt: 490.6 g/mol
InChI Key: DMBAUWFSIYUJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol, also known as PBT2, is a small molecule drug that has shown promising results in the treatment of Alzheimer's disease. This compound has been extensively studied in preclinical and clinical trials, and it has been found to have a unique mechanism of action that makes it a potential therapeutic agent for this debilitating disease.

Mechanism of Action

2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has a unique mechanism of action that involves the regulation of metal ions in the brain. Specifically, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to bind to copper and zinc ions, which are known to play a role in the formation of beta-amyloid plaques and tau protein in the brain. By binding to these metal ions, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol can prevent the formation of these toxic proteins and reduce their accumulation in the brain.
Biochemical and Physiological Effects:
2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to have a number of biochemical and physiological effects that make it a potential therapeutic agent for Alzheimer's disease. These effects include the reduction of beta-amyloid plaques and tau protein, the improvement of cognitive function, and the reduction of inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to be safe and well-tolerated in clinical trials, which makes it a promising candidate for further development. However, one limitation of using 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol in lab experiments is that it is a small molecule drug, which can make it difficult to target specific areas of the brain.

Future Directions

There are a number of future directions for the development of 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol as a therapeutic agent for Alzheimer's disease. One potential direction is the development of 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol analogs that have improved efficacy and selectivity. Additionally, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol could be combined with other therapeutic agents to create a multi-targeted approach to the treatment of Alzheimer's disease. Finally, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol could be studied in other neurodegenerative diseases to determine its potential as a therapeutic agent in these conditions.
Conclusion:
In conclusion, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol is a promising small molecule drug that has shown potential as a therapeutic agent for Alzheimer's disease. It has a unique mechanism of action that involves the regulation of metal ions in the brain, and it has been found to have a number of biochemical and physiological effects that make it a promising candidate for further development. With continued research, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol could become an important therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative conditions.

Synthesis Methods

The synthesis of 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol involves a multi-step process that starts with the reaction of 5-hydroxy-1-benzofuran-2-thiol with 2,2'-dithiodiethanol to form the intermediate compound 2-(2-(2-(2-(5-hydroxy-1-benzofuran-2-yl)thio)ethoxy)ethoxy)ethanol. This intermediate is then reacted with 1,2-dibromoethane to form the final product, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol.

Scientific Research Applications

2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent for Alzheimer's disease. In preclinical studies, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to reduce the levels of beta-amyloid plaques and tau protein, which are both hallmarks of Alzheimer's disease. In clinical trials, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to improve cognitive function and reduce the progression of Alzheimer's disease.

properties

Molecular Formula

C24H26O7S2

Molecular Weight

490.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[(5-hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy]ethoxy]ethoxy]ethylsulfanyl]-1-benzofuran-5-ol

InChI

InChI=1S/C24H26O7S2/c25-19-1-3-21-17(13-19)15-23(30-21)32-11-9-28-7-5-27-6-8-29-10-12-33-24-16-18-14-20(26)2-4-22(18)31-24/h1-4,13-16,25-26H,5-12H2

InChI Key

DMBAUWFSIYUJMK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(O2)SCCOCCOCCOCCSC3=CC4=C(O3)C=CC(=C4)O

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)SCCOCCOCCOCCSC3=CC4=C(O3)C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.